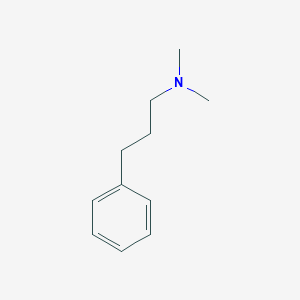

N,N-dimethyl-3-phenylpropan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-3-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-12(2)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMXXDRKTOJAAQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152620 | |

| Record name | 1-Dimethylamino-3-phenylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199-99-1 | |

| Record name | N,N-Dimethylbenzenepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dimethylamino-3-phenylpropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dimethylamino-3-phenylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: N,N-dimethyl-3-phenylpropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethyl-3-phenylpropan-1-amine is a tertiary amine with potential applications in chemical synthesis and pharmacological research. This document provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via reductive amination, and a summary of its known safety information. While direct experimental data on its biological activity and specific signaling pathways are limited in publicly accessible literature, this guide provides a foundation for future research and development.

Chemical and Physical Properties

This compound, with the CAS number 1199-99-1, is a substituted propyl amine. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇N | [1][2] |

| Molecular Weight | 163.26 g/mol | [1] |

| Boiling Point | 99 °C @ 14 Torr | |

| LogP (Octanol/Water) | 2.73 | [2] |

| Topological Polar Surface Area | 3.2 Ų | [1] |

| Rotatable Bond Count | 4 | [1] |

| Heavy Atom Count | 12 | [1] |

Synthesis

A common and efficient method for the synthesis of this compound is the reductive amination of 3-phenylpropanal with dimethylamine.

Synthesis Workflow

Caption: Reductive Amination Synthesis Workflow.

Experimental Protocol: Reductive Amination

This protocol is a general procedure adapted for the synthesis of tertiary amines and should be optimized for specific laboratory conditions.[3]

Materials:

-

3-phenylpropanal

-

Dimethylamine (e.g., 2M solution in THF or other suitable solvent)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (for extraction)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a stirred solution of 3-phenylpropanal (1.0 equivalent) in anhydrous dichloromethane at 0 °C, add dimethylamine (2.0-3.0 equivalents).

-

Stir the reaction mixture for 15-30 minutes to allow for the formation of the intermediate iminium ion.

-

Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 3-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase).

-

Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Spectral Data (Predicted)

¹H NMR (CDCl₃):

-

δ 7.1-7.3 ppm (m, 5H): Aromatic protons of the phenyl group.

-

δ 2.6-2.8 ppm (t, 2H): Methylene protons adjacent to the phenyl group (-CH₂-Ph).

-

δ 2.2-2.4 ppm (t, 2H): Methylene protons adjacent to the nitrogen atom (-CH₂-N).

-

δ 2.2 ppm (s, 6H): Methyl protons of the dimethylamino group (-N(CH₃)₂).

-

δ 1.7-1.9 ppm (quintet, 2H): Methylene protons in the middle of the propyl chain (-CH₂-CH₂-CH₂-).

¹³C NMR (CDCl₃):

-

δ ~142 ppm: Quaternary carbon of the phenyl group.

-

δ ~128.5 ppm: CH carbons of the phenyl group.

-

δ ~126 ppm: CH carbon of the phenyl group.

-

δ ~60 ppm: Methylene carbon adjacent to the nitrogen atom (-CH₂-N).

-

δ ~45 ppm: Methyl carbons of the dimethylamino group (-N(CH₃)₂).

-

δ ~34 ppm: Methylene carbon adjacent to the phenyl group (-CH₂-Ph).

-

δ ~30 ppm: Methylene carbon in the middle of the propyl chain (-CH₂-CH₂-CH₂-).

IR (neat):

-

~3025 cm⁻¹: Aromatic C-H stretch.

-

~2940, 2860 cm⁻¹: Aliphatic C-H stretch.

-

~2810, 2760 cm⁻¹: C-H stretch characteristic of N-methyl groups.

-

~1600, 1495, 1450 cm⁻¹: Aromatic C=C bending vibrations.

-

~1150 cm⁻¹: C-N stretch.

Mass Spectrometry (EI):

-

M⁺ at m/z 163: Molecular ion peak.

-

Fragment at m/z 58: [CH₂=N(CH₃)₂]⁺, a common fragment for N,N-dimethylamines resulting from alpha-cleavage.

-

Fragment at m/z 91: [C₇H₇]⁺, tropylium ion, characteristic of a benzyl group.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity, mechanism of action, or signaling pathways associated with this compound.

Tertiary amines, as a class, are known to have diverse biological activities due to their ability to interact with various biological targets.[4] They are common structural motifs in many pharmaceuticals, including antihistamines, antipsychotics, and antidepressants.[5] The metabolism of tertiary amines in biological systems is primarily mediated by cytochrome P-450 and flavin-containing monooxygenase (FMO) enzymes, leading to N-oxidation and N-dealkylation products.[6]

General Metabolic Pathway for Tertiary Amines

Caption: General Metabolic Pathways for Tertiary Amines.

Further research is required to determine if this compound exhibits any specific pharmacological activity and to elucidate its metabolic fate and potential interactions with biological systems.

Safety and Toxicology

Detailed toxicological data for this compound is not available.[1] As a general precaution for a tertiary amine, appropriate safety measures should be taken when handling this compound.

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.

Conclusion

This compound is a readily synthesizable tertiary amine. This guide provides essential chemical and physical data and a detailed protocol for its preparation. The lack of available information on its biological activity presents an opportunity for further investigation by researchers in pharmacology and drug development. Future studies should focus on characterizing its pharmacological profile, metabolic pathways, and toxicological properties to fully assess its potential as a research tool or a scaffold for new therapeutic agents.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound [stenutz.eu]

- 3. rsc.org [rsc.org]

- 4. science-revision.co.uk [science-revision.co.uk]

- 5. Research could enable assembly line synthesis of prevalent amine-containing drugs | Department of Chemistry | Illinois [chemistry.illinois.edu]

- 6. The metabolism of tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

N,N-dimethyl-3-phenylpropan-1-amine: A Preliminary Technical Data Sheet on its Putative Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-3-phenylpropan-1-amine is a tertiary amine belonging to the phenylpropylamine structural class. While numerous derivatives of phenylpropylamine have been investigated for their pharmacological activity, this compound itself is not well-characterized in the scientific literature. This document compiles the limited available data on its interactions with biological targets.

Quantitative Data on Molecular Interactions

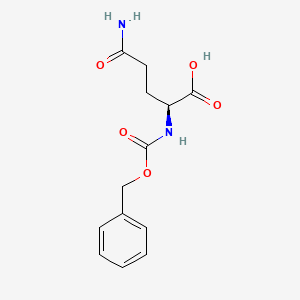

The only publicly accessible quantitative data for the interaction of this compound with specific biological targets is derived from binding and enzyme inhibition assays. The available data indicates weak affinity for the rat 5-hydroxytryptamine (serotonin) receptor 2B (5-HT2B) and very low potency for the inhibition of bovine monoamine oxidase B (MAO-B).

| Target Protein | Ligand/Inhibitor | Species | Assay Type | Value (nM) |

| 5-Hydroxytryptamine Receptor 2B (5-HT2B) | This compound | Rat | Binding Affinity (Kd) | 8130 |

| Amine oxidase [flavin-containing] B (MAO-B) | This compound | Bovine | Inhibition Constant (Ki) | 380000 |

Data sourced from BindingDB (Accession: 50047897, CHEMBL289199). The primary literature sources for this data could not be retrieved in the current search.

Putative Signaling Interactions

Based on the limited binding data, this compound may weakly interact with the 5-HT2B receptor and MAO-B. The functional consequence of the 5-HT2B receptor interaction (i.e., agonist, antagonist, or inverse agonist activity) is unknown. The high Ki value for MAO-B suggests that significant inhibition of this enzyme is unlikely at typical research concentrations.

General Experimental Protocols

While the specific experimental details for the cited data are not available, the following sections describe generalized protocols for the types of assays likely employed.

Radioligand Binding Assay for 5-HT2B Receptor

This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line overexpressing the rat 5-HT2B receptor are prepared by homogenization and centrifugation.[1]

-

Assay Buffer: A suitable buffer, such as 50 mM Tris with co-factors, is used.[2]

-

Incubation: A constant concentration of a specific 5-HT2B radioligand (e.g., [3H]-LSD) is incubated with the membrane preparation and a range of concentrations of the unlabeled test compound (this compound).[2]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.[2][3]

-

Quantification: The radioactivity retained on the filters is measured by a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Kd) is then calculated using the Cheng-Prusoff equation.

Monoamine Oxidase B (MAO-B) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of MAO-B.

Methodology:

-

Enzyme Source: Purified MAO-B, often from bovine liver mitochondria or a recombinant source, is used.[4]

-

Assay Buffer: A suitable buffer, such as potassium phosphate buffer, is used.

-

Incubation: The enzyme is pre-incubated with various concentrations of the test compound (this compound).[5]

-

Enzymatic Reaction: The reaction is initiated by adding a substrate for MAO-B, such as benzylamine or kynuramine. The enzyme catalyzes the oxidative deamination of the substrate.[6]

-

Detection: The formation of the product (e.g., benzaldehyde or 4-hydroxyquinoline) is monitored over time, often by measuring changes in absorbance or fluorescence.[5][6]

-

Data Analysis: The rate of reaction is determined at each concentration of the test compound. The concentration that inhibits 50% of the enzyme activity (IC50) is calculated. The inhibition constant (Ki) can then be determined from the IC50 value.

Conclusion

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. resources.revvity.com [resources.revvity.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 5. assaygenie.com [assaygenie.com]

- 6. 4.4. Monoamine Oxidase A and B (MAO-A and -B) Enzyme Inhibition Assay [bio-protocol.org]

Physical and chemical properties of N,N-dimethyl-3-phenylpropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of N,N-dimethyl-3-phenylpropan-1-amine. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the compound's characteristics, synthesis, and potential biological activities. All quantitative data is presented in structured tables for ease of reference. Detailed experimental protocols for synthesis are provided, and key biological pathways are visualized using Graphviz diagrams.

Introduction

This compound is a tertiary amine with a phenylpropyl backbone. Its structural similarity to known pharmacologically active molecules makes it a compound of interest in medicinal chemistry and drug discovery. This guide aims to consolidate the available scientific information on this compound to facilitate further research and development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are essential for its handling, formulation, and analysis.

| Property | Value | Source |

| CAS Number | 1199-99-1 | [1] |

| Molecular Formula | C₁₁H₁₇N | [2] |

| Molecular Weight | 163.264 g/mol | [2] |

| Appearance | No data available | |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Density | No data available | |

| Solubility | No data available | |

| Topological Polar Surface Area | 3.2 Ų | [2] |

| Rotatable Bond Count | 4 | [2] |

| Heavy Atom Count | 12 | [2] |

| Complexity | 104 | [2] |

| Monoisotopic Mass | 163.136099547 Da | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various established organic chemistry methods. Below are detailed protocols for two potential synthetic routes.

Reductive Amination of Hydrocinnamaldehyde

This protocol is a general procedure for reductive amination which can be adapted for the synthesis of this compound from hydrocinnamaldehyde and dimethylamine.[3]

Materials:

-

Hydrocinnamaldehyde (1.0 eq.)

-

Dimethylamine (3-10 eq., e.g., as a solution in an appropriate solvent)

-

Sodium triacetoxyborohydride (2.0 eq.)

-

Anhydrous Methanol (MeOH) or Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve hydrocinnamaldehyde (1.0 eq.) in anhydrous MeOH or DCM (to a concentration of 1.0 M) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add dimethylamine (3-10 eq.) to the stirred solution and continue stirring for 15 minutes at 0 °C.

-

Add sodium triacetoxyborohydride (2.0 eq.) portionwise to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Quench the reaction by the careful addition of saturated aqueous NaHCO₃ (3 volumes).

-

Extract the aqueous phase with EtOAc (3 times).

-

Combine the organic extracts and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate in vacuo.

-

The crude product can be purified by flash chromatography to afford the desired this compound.

Experimental Workflow for Reductive Amination:

Caption: Workflow for the synthesis of this compound via reductive amination.

Synthesis from 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine Hydrochloride

This protocol describes the synthesis of a related compound and can be adapted. It involves a nucleophilic substitution reaction.[4]

Materials:

-

3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride (1.0 eq.)

-

Sodium hydroxide (NaOH)

-

Toluene

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Brine

Procedure:

-

To a stirred suspension of sodium hydroxide in toluene and dimethyl sulfoxide, add 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride.

-

Heat the reaction mixture with stirring for several hours.

-

After cooling, add water to the mixture.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with toluene.

-

Combine all organic extracts and wash sequentially with 10% sodium hydroxide, brine, and water.

-

Dry the organic layer over sodium sulfate.

-

Filter and distill off the solvent to obtain the crude product.

-

Purification can be achieved by methods such as HPLC.

Biological Activity and Signaling Pathways

This compound has been shown to interact with specific biological targets, suggesting a potential for pharmacological activity.

Interaction with 5-Hydroxytryptamine (Serotonin) 2B Receptor (5-HT2B)

This compound has been identified as a ligand for the rat 5-hydroxytryptamine receptor 2B. The 5-HT2B receptor is a Gq/11 protein-coupled receptor.[5] Activation of this receptor typically leads to the stimulation of phospholipase Cβ (PLCβ), which in turn generates diacylglycerol (DAG) and inositol triphosphate (IP₃). This signaling cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[5] In some cellular contexts, 5-HT2B receptor activation can also lead to the phosphorylation of the epidermal growth factor (EGF) receptor, which then engages downstream pathways such as the PI3K/ERK/mTOR signaling cascade.[6]

Signaling Pathway of 5-HT2B Receptor Activation:

Caption: Proposed signaling pathway following the binding of this compound to the 5-HT2B receptor.

Inhibition of Monoamine Oxidase B (MAO-B)

The compound has also been shown to inhibit bovine Amine oxidase [flavin-containing] B, more commonly known as Monoamine Oxidase B (MAO-B). MAO-B is a key enzyme in the metabolism of monoamine neurotransmitters.[7] Inhibition of MAO-B leads to an increase in the synaptic levels of these neurotransmitters, a mechanism that is utilized by several antidepressant and anti-Parkinson's disease drugs.[7][8]

Logical Relationship of MAO-B Inhibition:

Caption: Logical flow of the consequences of MAO-B inhibition by this compound.

Conclusion

This compound is a compound with interesting physical, chemical, and biological properties. Its ability to be synthesized through established methods and its interaction with key biological targets such as the 5-HT2B receptor and MAO-B suggest that it may serve as a valuable scaffold for the development of new therapeutic agents. This guide provides a foundational resource for further investigation into the pharmacological potential of this and related molecules. Researchers are encouraged to utilize the provided data and protocols as a starting point for their studies.

References

- 1. This compound [stenutz.eu]

- 2. Page loading... [wap.guidechem.com]

- 3. rsc.org [rsc.org]

- 4. N,N-DiMethyl-3-phenyl-3-(o-tolyloxy)propan-1-aMine synthesis - chemicalbook [chemicalbook.com]

- 5. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signal Transduction Mechanism for Serotonin 5-HT2B Receptor-Mediated DNA Synthesis and Proliferation in Primary Cultures of Adult Rat Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Elucidating the mechanism of action and potential interactions of MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]

N,N-dimethyl-3-phenylpropan-1-amine molecular formula and weight

An In-depth Technical Guide to N,N-dimethyl-3-phenylpropan-1-amine

This guide provides a comprehensive overview of the chemical and physical properties of this compound, including its molecular formula and weight. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

This compound is a tertiary amine with a phenylpropyl substituent. Its key quantitative properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₇N[1][2] |

| Molecular Weight | 163.26 g/mol [2] |

| Monoisotopic Mass | 163.1361 g/mol [1] |

| Topological Polar Surface Area | 3.2 Ų[1] |

| Rotatable Bond Count | 4[1] |

| Heavy Atom Count | 12[1] |

| Complexity | 104[1] |

| LogP (Octanol/Water) | 2.73[2] |

Experimental Protocols

A common and effective method for the synthesis of this compound is through the reductive amination of 3-phenylpropanal with dimethylamine. This process typically involves two main steps: the formation of an intermediate iminium ion, followed by its reduction to the final amine.

Synthetic Procedure: Reductive Amination

-

Reaction Setup: To a stirred solution of 3-phenylpropanal (1.0 equivalent) in a suitable solvent such as methanol or ethanol, add a solution of dimethylamine (2.0 equivalents, typically as a solution in a compatible solvent). The reaction is often carried out at room temperature.

-

Iminium Ion Formation: The mixture is stirred for a period to allow for the formation of the intermediate iminium ion. The progress of this step can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture. The temperature should be controlled during this exothermic step, often by using an ice bath.

-

Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any inorganic byproducts.

-

Purification: The organic layer is dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is evaporated. The crude product can then be purified by flash chromatography on silica gel to yield the pure this compound.

Illustrative Diagrams

The following diagrams illustrate the key molecular properties and a plausible synthetic workflow for this compound.

References

The Biological Activity of 3-Phenylpropylamine Derivatives: A Technical Guide

Abstract: The 3-phenylpropylamine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for the development of a wide array of therapeutic agents. As an analogue of phenethylamine with an extended carbon chain, this framework has given rise to drugs targeting the central nervous system (CNS), infectious agents, and other biological pathways[1][2]. This technical guide provides an in-depth review of the diverse biological activities of 3-phenylpropylamine derivatives, focusing on their roles as modulators of neurotransmitter systems, anticonvulsants, and antimicrobial agents. It summarizes key quantitative data, details relevant experimental protocols, and illustrates underlying mechanisms and workflows to support researchers, scientists, and professionals in the field of drug development.

Modulation of Neurotransmitter Systems

The 3-phenylpropylamine core is famously associated with drugs that modulate monoaminergic neurotransmission. These derivatives primarily act by inhibiting metabolic enzymes like monoamine oxidase (MAO) or by blocking the reuptake of neurotransmitters such as serotonin and norepinephrine from the synaptic cleft.

Monoamine Oxidase (MAO) Inhibition

MAO enzymes are responsible for the degradation of monoamine neurotransmitters. Inhibition of these enzymes increases the concentration of neurotransmitters in the brain, an action associated with antidepressant effects. Several 3-phenylpropylamine derivatives have been evaluated as MAO inhibitors.

Unsaturated analogues, such as E-cinnamylamine (E-3-amino-1-phenyl-prop-1-ene), are oxidized by MAO-B, yielding E-cinnamaldehyde, which acts as a competitive inhibitor of the enzyme[3]. In contrast, N-methylated versions of cinnamylamine are irreversible inhibitors of MAO-B[3]. Other derivatives, like phenylpropanolamine (PPA), have been shown to be competitive and reversible inhibitors of both MAO-A and MAO-B[4].

Table 1: Monoamine Oxidase (MAO) Inhibition by 3-Phenylpropylamine Derivatives

| Compound | Target | Inhibition Type | Ki Value | Source |

|---|---|---|---|---|

| E-Cinnamaldehyde (product of E-cinnamylamine) | MAO-B | Competitive | 0.017 mM | [3] |

| N-Methyl-E-cinnamylamine | MAO-B | Irreversible | - | [3] |

| Phenylpropanolamine (PPA) | MAO-A | Competitive, Reversible | 150 µM | [4] |

| Phenylpropanolamine (PPA) | MAO-B | Competitive, Reversible | 800 µM |[4] |

Caption: Mechanism of Monoamine Oxidase (MAO) inhibition.

Experimental Protocol: MAO Inhibition Assay

This protocol describes a general method for determining the MAO inhibitory activity of a test compound using a mitochondrial fraction from rat liver or brain.

-

Enzyme Preparation: Homogenize fresh rat liver or brain tissue in a buffered sucrose solution. Perform differential centrifugation to isolate the mitochondrial fraction, which is rich in MAO enzymes. Resuspend the final pellet in a phosphate buffer and store at -80°C.

-

Assay Procedure: In a reaction vessel, combine the mitochondrial enzyme preparation, phosphate buffer (pH 7.4), and varying concentrations of the test compound (e.g., a 3-phenylpropylamine derivative).

-

Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding a specific substrate. Use serotonin for MAO-A activity or β-phenylethylamine for MAO-B activity[4].

-

Incubation and Termination: Allow the reaction to proceed for a set time (e.g., 20-30 minutes) at 37°C. Terminate the reaction by adding a strong acid (e.g., perchloric acid).

-

Quantification: Measure the amount of product formed using spectrophotometry or fluorometry. The rate of product formation is inversely proportional to the inhibitory activity of the test compound.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) and the Ki value through kinetic analysis, such as Lineweaver-Burk plots[4].

Monoamine Reuptake Inhibition

The 3-phenylpropylamine scaffold is the foundation for some of the most successful antidepressant drugs, which function by inhibiting the reuptake of monoamine neurotransmitters. The discovery of 3-phenoxy-3-phenylpropan-1-amine (PPPA) by Eli Lilly was a pivotal moment, leading to the development of selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs)[2][5].

Notable drugs derived from this scaffold include Fluoxetine (an SSRI), Atomoxetine (an NRI), and Nisoxetine (an NRI)[5]. Research continues to produce novel derivatives with high potency and selectivity for monoamine transporters.

Table 2: Monoamine Transporter Inhibition by 3-Phenylpropylamine Derivatives

| Compound | Target Transporter | Activity | Value | Source |

|---|---|---|---|---|

| N-Methyl-3-phenylpropylamine | Serotonin (SERT) | Ki | 5.5 x 10⁻⁸ M (55 nM) | [6] |

| H05 (arylpropylamine derivative) | Serotonin (SERT) | Ki | 4.81 nM | [7] |

| H05 (arylpropylamine derivative) | Norepinephrine (NET) | Ki | 6.72 nM | [7] |

| H05 (arylpropylamine derivative) | 5-HT₂ₐ Receptor | IC₅₀ (Antagonist) | 60.37 nM |[7] |

Caption: Inhibition of monoamine neurotransmitter reuptake.

Experimental Protocol: Synaptosome Neurotransmitter Uptake Assay

This protocol outlines a method to measure the inhibition of neurotransmitter uptake in isolated nerve endings (synaptosomes), as described for N-Methyl-3-phenylpropylamine[6].

-

Synaptosome Preparation: Euthanize rats and rapidly dissect brain regions of interest (e.g., striatum for dopamine, cortex for norepinephrine/serotonin). Homogenize the tissue in ice-cold sucrose buffer.

-

Isolation: Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the synaptosomes from the supernatant by high-speed centrifugation. Wash and resuspend the synaptosomal pellet in a physiological buffer.

-

Uptake Assay: Aliquots of the synaptosome suspension are pre-incubated at 37°C with various concentrations of the test compound.

-

Reaction Initiation: Initiate the uptake by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]serotonin or [³H]norepinephrine).

-

Termination: After a short incubation period (e.g., 5 minutes), rapidly terminate the uptake by vacuum filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular radiolabel.

-

Measurement: Place the filters in scintillation vials with scintillation fluid. Quantify the amount of radiolabel trapped inside the synaptosomes using a liquid scintillation counter.

-

Data Analysis: Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a known potent inhibitor or at 0°C). Calculate the percent inhibition for each test compound concentration and determine the IC₅₀/Ki values.

Anticonvulsant Activity

Derivatives of 3-phenylpropylamine have demonstrated significant potential as anticonvulsant agents, showing efficacy in various preclinical seizure models. This activity suggests their potential for treating epilepsy.

One notable derivative, 1-diethylamino-3-phenylprop-2-en-1-one, provided protection in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure screens in mice and rats[8][9]. Further studies revealed its efficacy in the 6 Hz psychomotor seizure test and the corneal kindling model. Its mechanism of action may involve the blockade of chloride channels[8][9]. Another class of derivatives, 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, also showed potent anticonvulsant properties[10].

Table 3: Preclinical Anticonvulsant Activity of 3-Phenylpropylamine Derivatives

| Derivative Class | Animal Model | Test | Outcome | Proposed Mechanism | Source |

|---|---|---|---|---|---|

| 1-diethylamino-3-phenylprop-2-en-1-one | Mouse, Rat | Maximal Electroshock (MES) | Protection | - | [8][9] |

| 1-diethylamino-3-phenylprop-2-en-1-one | Mouse, Rat | Subcutaneous Pentylenetetrazole (scPTZ) | Protection | - | [8][9] |

| 1-diethylamino-3-phenylprop-2-en-1-one | Mouse | 6 Hz Psychomotor Seizure Test | Efficacy | - | [8][9] |

| 1-diethylamino-3-phenylprop-2-en-1-one | Rat | Lamotrigine-resistant kindled rat model | Protection | Chloride channel blockade | [8][9] |

| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides | Mouse | MES, scPTZ, 6 Hz | Potent anticonvulsant properties | Not specified |[10] |

Caption: Preclinical screening workflow for anticonvulsant drugs.

Experimental Protocols: Anticonvulsant Screening

The evaluation of candidate anticonvulsants typically begins with intraperitoneal administration of the compound to mice, followed by assessment in the MES and scPTZ tests[8].

-

Maximal Electroshock (MES) Test:

-

Purpose: To identify compounds effective against generalized tonic-clonic seizures.

-

Procedure: Administer the test compound to mice at various doses. After a predetermined time for drug absorption, deliver a brief, high-intensity electrical stimulus (e.g., 50 mA, 0.2 s) through corneal electrodes.

-

Endpoint: The endpoint is the abolition of the hindlimb tonic extensor component of the seizure. An animal is considered protected if this response is absent.

-

Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.

-

-

Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

Purpose: To detect compounds that may treat myoclonic seizures[8].

-

Procedure: Administer the test compound to mice. After the appropriate absorption time, inject a dose of pentylenetetrazole (PTZ) subcutaneously that reliably induces clonic seizures (typically around 85 mg/kg).

-

Endpoint: Observe the animals for a set period (e.g., 30 minutes). The absence of a clonic seizure lasting for at least 5 seconds is considered protection.

-

Analysis: The ED₅₀ is calculated based on the percentage of animals protected at each dose level.

-

Antimicrobial Activity

The 3-phenylpropylamine scaffold has also been explored for the development of antimicrobial agents. Various derivatives have shown activity against a range of bacterial and fungal pathogens.

-

Thiazole Derivatives: 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acid derivatives have demonstrated promising antibacterial activity[11].

-

Baylis-Hillman Adducts: 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives have shown potent antimicrobial activity against both bacteria and fungi, with some compounds exhibiting MIC values between 14-16 µg/mL against Staphylococcus aureus and Corynebacterium diphtheriae[12].

-

Phenoxypyrazole Derivatives: A series of 3-phenyl-4-phenoxypyrazole derivatives displayed bactericidal activity against Gram-positive bacteria, including S. aureus, with MICs as low as 1 µg/mL. The proposed mechanism involves targeting cell wall lipid intermediates, similar to the antibiotic nisin[13].

Table 4: Antimicrobial Activity of 3-Phenylpropylamine Derivatives

| Derivative Class | Organism | Activity | Value (MIC) | Source |

|---|---|---|---|---|

| Baylis-Hillman Adducts (nitro- or dichloro-substituted) | S. aureus | Antibacterial | 14-16 µg/mL | [12] |

| Baylis-Hillman Adducts (nitro- or dichloro-substituted) | C. diphtheriae | Antibacterial | 14-16 µg/mL | [12] |

| 3-phenyl-4-phenoxypyrazole (PYO1, PYO12) | S. aureus | Antibacterial | 1 µg/mL |[13] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the agar or broth dilution method for determining the MIC of a compound against bacterial strains[12].

-

Preparation of Inoculum: Grow the bacterial strain to be tested in a suitable broth medium to a standardized density (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

-

Compound Dilution: Prepare a series of two-fold dilutions of the test compound in either molten agar (for agar dilution) or a liquid broth medium (for broth microdilution) in a 96-well plate.

-

Inoculation:

-

Agar Dilution: Spot a standardized amount of the bacterial inoculum onto the surface of the agar plates containing the different compound concentrations.

-

Broth Microdilution: Add a standardized volume of the bacterial inoculum to each well of the 96-well plate containing the diluted compound.

-

-

Controls: Include a positive control (no compound) to ensure bacterial growth and a negative control (no bacteria) to ensure medium sterility.

-

Incubation: Incubate the plates or 96-well plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Reading the MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Other Biological Activities

The structural versatility of the 3-phenylpropylamine core has allowed for its application in other therapeutic areas. Notably, 3-amino-3-phenylpropionamide derivatives have been synthesized and found to exhibit a high affinity for the mu opioid receptor, suggesting their potential as novel analgesic agents[14].

Conclusion

The 3-phenylpropylamine framework is a remarkably versatile and productive scaffold in drug discovery. Its derivatives have yielded critical medicines for treating depression and other CNS disorders by modulating neurotransmitter systems. Furthermore, ongoing research demonstrates its significant potential in developing new classes of anticonvulsant and antimicrobial agents. The continued exploration of structure-activity relationships within this chemical class promises to deliver novel therapeutic agents with improved efficacy and safety profiles for a wide range of diseases.

References

- 1. Phenylpropylamine - Wikipedia [en.wikipedia.org]

- 2. 3-Phenylpropylamine | 2038-57-5 | Benchchem [benchchem.com]

- 3. Inhibition and inactivation of monoamine oxidase by 3-amino-1-phenyl-prop-1-enes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of monoamine oxidase activity by phenylpropanolamine, an anorectic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PPPA (drug) - Wikipedia [en.wikipedia.org]

- 6. N-Methyl-3-phenylpropylamine hydrochloride | 30684-07-2 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N,N-dimethyl-3-phenylpropan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N,N-dimethyl-3-phenylpropan-1-amine hydrochloride, a tertiary amine of interest in various research and development applications. This document details the prevalent synthetic methodologies, complete with experimental protocols, and presents key quantitative data in a structured format. Visualization of the synthetic workflow is also provided to facilitate a clear understanding of the process.

Introduction

This compound is a substituted propyl-amine. Its hydrochloride salt is often preferred for its stability and ease of handling. The synthesis of this compound can be achieved through several established routes, primarily involving the formation of the tertiary amine from a suitable precursor followed by salt formation. This guide will focus on one of the most common and efficient methods: the reductive amination of 3-phenylpropanal with dimethylamine.

Synthetic Pathway Overview

The synthesis of this compound hydrochloride is typically a two-step process:

-

Reductive Amination: The core of the synthesis involves the reaction of 3-phenylpropanal with dimethylamine in the presence of a reducing agent to form the free base, this compound.

-

Salt Formation: The purified free base is then treated with hydrochloric acid to yield the desired hydrochloride salt.

Caption: Synthetic workflow for this compound HCl.

Experimental Protocols

The following sections provide a detailed methodology for the synthesis of this compound hydrochloride.

3.1. Step 1: Reductive Amination of 3-Phenylpropanal

This procedure details the formation of the free base, this compound.

-

Materials:

-

3-Phenylpropanal

-

Dimethylamine (2 M solution in THF)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

-

-

Procedure:

-

To a solution of 3-phenylpropanal (1.0 eq) in dichloromethane (DCM), add dimethylamine (1.2 eq, 2 M solution in THF).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring the reaction mixture at room temperature for 12-18 hours.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by flash column chromatography on silica gel.

-

3.2. Step 2: Formation of the Hydrochloride Salt

This procedure describes the conversion of the free base to its hydrochloride salt.

-

Materials:

-

This compound (free base)

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (2 M solution in Et₂O)

-

Büchner funnel and filter paper

-

-

Procedure:

-

Dissolve the purified this compound (1.0 eq) in a minimal amount of diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add hydrochloric acid (1.1 eq, 2 M solution in Et₂O) dropwise with stirring.

-

A white precipitate of the hydrochloride salt will form.

-

Continue stirring in the ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold diethyl ether.

-

Dry the product under vacuum to yield this compound hydrochloride.

-

An In-depth Technical Guide to N,N-dimethyl-3-phenylpropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-3-phenylpropan-1-amine, a tertiary amine with a phenylpropyl scaffold, serves as a valuable building block in organic synthesis and holds potential for investigation in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and preliminary biological considerations, tailored for a scientific audience.

Chemical Identity and Synonyms

This compound is systematically named this compound. It is also known by several other names, which are useful for literature and database searches.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1199-99-1[1] |

| Molecular Formula | C₁₁H₁₇N[2] |

| Molecular Weight | 163.264 g/mol [2] |

| InChI Key | NMXXDRKTOJAAQS-UHFFFAOYSA-N |

Common Synonyms:

-

1-(N,N-dimethylamino)-3-phenylpropane[1]

-

N,N-dimethyl-γ-phenylpropylamine[1]

-

3-phenylpropyl-dimethylamine[1]

-

Benzenepropanamine, N,N-dimethyl-

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 163.264 g/mol | Calculated[2] |

| Topological Polar Surface Area | 3.2 Ų | Calculated[2] |

| Rotatable Bond Count | 4 | Calculated[2] |

| Complexity | 104 | Calculated[2] |

| Heavy Atom Count | 12 | Calculated[2] |

| XLogP3-AA | 2.5 | Calculated |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is through the reductive amination of 3-phenylpropanal with dimethylamine. This method is a cornerstone of amine synthesis, offering high yields and selectivity.

General Reductive Amination Protocol

This protocol is a generalized procedure based on established methods for reductive amination.

Reaction Scheme:

Caption: Reductive Amination Workflow

Materials:

-

3-Phenylpropanal

-

Dimethylamine (e.g., 2 M solution in THF or methanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Anhydrous dichloromethane (DCM) or Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (for extraction)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

To a stirred solution of 3-phenylpropanal (1.0 eq) in anhydrous DCM or MeOH, add dimethylamine (1.5-2.0 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Data (Predicted)

While experimental spectra are not widely published, the expected spectral characteristics can be predicted based on the structure of the molecule.

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.35-7.15 (m, 5H): Aromatic protons of the phenyl group.

-

δ 2.65 (t, J = 7.6 Hz, 2H): Methylene protons adjacent to the phenyl group (C₆H₅-CH₂ -).

-

δ 2.30 (t, J = 7.2 Hz, 2H): Methylene protons adjacent to the nitrogen atom (-CH₂ -N(CH₃)₂).

-

δ 2.25 (s, 6H): Methyl protons of the dimethylamino group (-N(CH₃ )₂).

-

δ 1.85 (quint, J = 7.4 Hz, 2H): Methylene protons in the middle of the propyl chain (-CH₂-CH₂ -CH₂-).

¹³C NMR (CDCl₃, 101 MHz):

-

δ 142.0: Quaternary aromatic carbon (C-1 of the phenyl ring).

-

δ 128.5 (2C): Aromatic CH carbons (ortho).

-

δ 128.3 (2C): Aromatic CH carbons (meta).

-

δ 125.8: Aromatic CH carbon (para).

-

δ 59.0: Methylene carbon adjacent to the nitrogen atom (-C H₂-N(CH₃)₂).

-

δ 45.5 (2C): Methyl carbons of the dimethylamino group (-N(C H₃)₂).

-

δ 33.5: Methylene carbon adjacent to the phenyl group (C₆H₅-C H₂-).

-

δ 31.0: Methylene carbon in the middle of the propyl chain (-CH₂-C H₂-CH₂-).

Mass Spectrometry (EI):

-

m/z 163 (M⁺): Molecular ion peak.

-

m/z 58 ([C₃H₈N]⁺): A prominent fragment resulting from alpha-cleavage, corresponding to the [CH₂=N(CH₃)₂]⁺ ion. This is often the base peak for N,N-dimethylalkylamines.

-

m/z 91 ([C₇H₇]⁺): Tropylium ion, a common fragment for compounds containing a benzyl group.

-

m/z 104 ([C₈H₈]⁺): Styrene radical cation, resulting from McLafferty rearrangement.

Biological Activity and Mechanism of Action

The biological activity of this compound is not extensively documented in publicly available literature. However, its structural motif, a phenylpropylamine, is present in a wide range of biologically active molecules, including pharmaceuticals and research chemicals.

The phenylpropylamine scaffold is a key feature of many central nervous system (CNS) active compounds. For instance, atomoxetine, a selective norepinephrine reuptake inhibitor, and fluoxetine, a selective serotonin reuptake inhibitor, contain a modified phenylpropylamine core. These drugs exert their effects by binding to and inhibiting the function of monoamine transporters.

Given its structural similarity to these compounds, it is plausible that this compound could interact with monoamine transporters or other CNS targets. However, without experimental data, this remains speculative. Further research, including binding assays and functional studies, is necessary to elucidate any potential pharmacological activity and the underlying mechanism of action.

Caption: Hypothetical Signaling Pathway

Toxicology and Safety

Detailed toxicological data for this compound are not available. As with any chemical, it should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

For related tertiary amines, potential hazards may include skin and eye irritation, and respiratory tract irritation. Ingestion may be harmful. A comprehensive safety assessment would require specific toxicological studies.

Conclusion

This compound is a readily synthesizable compound with a chemical structure that suggests potential for biological activity, particularly within the central nervous system. This technical guide has summarized the available information on its identity, properties, and synthesis. The lack of extensive experimental data highlights the need for further research to fully characterize this compound and explore its potential applications in drug discovery and development. The provided protocols and predicted data serve as a foundation for researchers to initiate such investigations.

References

N,N-dimethyl-3-phenylpropan-1-amine: A Technical Guide to its Significance as a Potential Fluoxetine Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of depression and other psychiatric disorders.[1][2] The purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. Regulatory bodies mandate the identification and control of impurities that may arise during the synthesis or storage of the drug substance. This technical guide provides an in-depth analysis of N,N-dimethyl-3-phenylpropan-1-amine as a potential process-related impurity in the synthesis of fluoxetine. While not a commonly cited or pharmacopoeially recognized impurity, its structural similarity to key intermediates in several fluoxetine synthesis routes warrants its consideration in a comprehensive impurity profile.

This document will explore the potential origins of this compound in fluoxetine manufacturing, present its chemical properties, and detail analytical methodologies for its detection and quantification.

Potential Origin of this compound as a Fluoxetine Impurity

The presence of this compound as an impurity in fluoxetine is most likely linked to the synthesis pathway starting from 3-dimethylaminopropiophenone. This common route involves the reduction of the ketone to form 3-dimethylamino-1-phenylpropan-1-ol, a key intermediate.[1][3]

This compound could potentially be formed through two primary mechanisms:

-

As an impurity in the starting material: The starting material, 3-dimethylaminopropiophenone, may contain this compound as a manufacturing byproduct.

-

As a byproduct during the synthesis of intermediates: During the reduction of 3-dimethylaminopropiophenone to 3-dimethylamino-1-phenylpropan-1-ol, over-reduction could potentially lead to the formation of this compound, where the benzylic alcohol is further reduced to a methylene group.

The following diagram illustrates a common synthesis pathway for fluoxetine and highlights the potential point of origin for this compound.

Data Presentation

For clarity and comparative analysis, the chemical properties of this compound are summarized below. For context, a table of commonly recognized fluoxetine impurities is also provided.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 1199-99-1[4] |

| Molecular Formula | C₁₁H₁₇N[4] |

| Molecular Weight | 163.26 g/mol [4] |

| IUPAC Name | This compound[5] |

| Structure |

Table 2: Commonly Reported Impurities of Fluoxetine

| Impurity Name | Structure | Common Origin |

| Norfluoxetine | Metabolite and degradation product | |

| Fluoxetine Related Compound A | Process-related impurity | |

| Fluoxetine EP Impurity B (N-Methyl-3-phenylpropan-1-amine) | Process-related impurity | |

| N-Formyl fluoxetine | Process-related impurity | |

| 3-Dimethylamino-1-phenylpropan-1-ol | Unreacted intermediate[6] |

Experimental Protocols

The detection and quantification of tertiary amine impurities in active pharmaceutical ingredients are crucial for quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for this purpose due to its high resolution and sensitivity for volatile and semi-volatile compounds.[7][8]

Hypothetical GC-MS Method for the Determination of this compound in Fluoxetine

This protocol describes a general approach that would require optimization and validation for routine use.

1. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent such as methanol or dichloromethane. Prepare a series of working standards by serial dilution to construct a calibration curve.

-

Sample Solution: Accurately weigh a known amount of the fluoxetine API and dissolve it in the chosen solvent to achieve a final concentration suitable for GC-MS analysis.

2. Chromatographic Conditions

-

Gas Chromatograph: A system equipped with a split/splitless injector and a mass selective detector.

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Injection Volume: 1 µL (splitless mode).

3. Mass Spectrometer Conditions

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with full scan mode for confirmation of identity.

-

SIM Ions for this compound: Monitor characteristic ions (e.g., m/z 58, 91, 163). The specific ions should be determined from the mass spectrum of a reference standard.

-

SIM Ions for Fluoxetine: Monitor characteristic ions of fluoxetine to ensure separation.

-

4. Data Analysis

-

Identify the peak for this compound in the sample chromatogram by comparing its retention time and mass spectrum with that of the reference standard.

-

Quantify the amount of the impurity using the calibration curve generated from the standard solutions.

Regulatory Context and Control Strategy

According to the International Council for Harmonisation (ICH) guidelines (Q3A), impurities in new drug substances must be identified and quantified. While there is no specific regulatory limit for this compound in fluoxetine, its control would fall under the threshold for reporting, identification, and qualification of unspecified impurities.

A robust control strategy for this potential impurity would involve:

-

Sourcing of Starting Materials: Implementing stringent quality control on incoming 3-dimethylaminopropiophenone to test for the presence of this compound.

-

Process Optimization: Fine-tuning the reduction step of 3-dimethylaminopropiophenone to minimize the potential for over-reduction. This could involve careful selection of the reducing agent, temperature control, and reaction time.

-

In-Process Controls: Monitoring the formation of the impurity at critical steps in the manufacturing process.

-

Final API Testing: Including a validated analytical method, such as the GC-MS method described, in the final specification for fluoxetine API to ensure the impurity is below the acceptable limit for unspecified impurities.

Conclusion

This compound is not a recognized or commonly reported impurity in fluoxetine. However, its structural relationship to key intermediates in prevalent synthetic routes suggests it is a potential process-related impurity that warrants consideration. A thorough understanding of the fluoxetine manufacturing process is essential for identifying and controlling such potential impurities. The implementation of a suitable analytical methodology, such as GC-MS, and a comprehensive control strategy are critical to ensuring the purity, safety, and quality of the final fluoxetine drug substance. This proactive approach to impurity profiling is a cornerstone of modern pharmaceutical development and manufacturing.

References

- 1. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 3. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 4. N,N-Dimethyl-3-phenyl-3-(o-tolyloxy)propan-1-amine | C18H23NO | CID 12807420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [stenutz.eu]

- 6. veeprho.com [veeprho.com]

- 7. Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health | Labcompare.com [labcompare.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

The Pharmacology of N,N-dimethyl-3-phenylpropan-1-amine: A Technical Overview of an Uncharacterized Phenylpropylamine

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the predicted pharmacology of N,N-dimethyl-3-phenylpropan-1-amine based on its chemical structure and the known activities of closely related analogs. As of the latest literature review, specific pharmacological data, including receptor binding affinities, functional activity, and detailed in vivo pharmacokinetics for this compound (CAS 1199-99-1), are not extensively available in the public domain. This guide, therefore, extrapolates potential biological activities from established structure-activity relationships within the phenylpropylamine class.

Introduction

This compound is a tertiary amine belonging to the phenylpropylamine class of compounds. This chemical family is of significant interest in medicinal chemistry and pharmacology due to its members' interactions with the central nervous system, particularly with monoamine neurotransmitter systems. While this specific molecule is commercially available and has been documented as a synthetic intermediate, its own pharmacological profile remains largely uncharacterized. This guide synthesizes the available information on its chemical properties and the pharmacology of its structural analogs to provide an informed perspective on its potential biological activities and a framework for its future investigation.

Chemical Properties

This compound is a small molecule with the following key characteristics:

| Property | Value |

| Molecular Formula | C₁₁H₁₇N |

| Molecular Weight | 163.26 g/mol |

| CAS Number | 1199-99-1 |

| Structure | A phenyl ring attached to a three-carbon (propyl) chain, with a dimethylated tertiary amine at the terminal position. |

Inferred Pharmacology and Structure-Activity Relationships (SAR)

The pharmacological activity of phenylpropylamines is heavily dictated by substitutions on the phenyl ring and the amine group, as well as the length of the alkyl chain.

-

Phenyl Ring: Unsubstituted phenyl rings, as in the case of this compound, generally result in lower potency compared to derivatives with hydroxyl or methoxy groups on the ring, which can enhance binding to specific receptors.

-

Propyl Chain: The three-carbon chain separating the phenyl ring and the amine group is a key structural feature. The related phenethylamines (two-carbon chain) are often potent monoamine releasing agents. Lengthening the chain to a propyl group can alter the mechanism of action, often shifting it from a releasing agent to a reuptake inhibitor.

-

Tertiary Amine (N,N-dimethyl): The presence of two methyl groups on the nitrogen atom classifies it as a tertiary amine. In the context of adrenergic receptors, increasing the bulk on the nitrogen atom generally decreases α-receptor activity and can modulate β-receptor activity.[1] For monoamine transporters, N-methylation can influence selectivity and potency. Compared to primary and secondary amines, tertiary amines are often less potent as direct-acting sympathomimetics.[1]

Based on these principles, this compound is predicted to interact with monoamine transporters, such as those for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). However, its activity is likely to be that of a reuptake inhibitor rather than a potent releasing agent.

Pharmacology of Structural Analogs

The known pharmacological profiles of its immediate primary and secondary amine analogs provide the strongest indication of the potential activities of this compound.

| Compound | Structure | Known Pharmacological Activity | Reference |

| 3-Phenylpropylamine | Primary Amine | Norepinephrine-Dopamine Releasing Agent (NDRA). It is noted to be significantly less potent than phenethylamine.[2] | [2] |

| N-Methyl-3-phenylpropylamine | Secondary Amine | Selective inhibitor of serotonin uptake in synaptosomes. Also shows interaction with the norepinephrine transporter.[3] | [3] |

The progression from a primary amine (releasing agent) to a secondary amine (reuptake inhibitor) suggests that the N,N-dimethyl tertiary amine variant is also likely to function as a monoamine transporter inhibitor, possibly with its own unique selectivity profile for SERT, NET, and DAT.

Postulated Experimental Characterization Workflow

To formally elucidate the pharmacology of this compound, a standard preclinical evaluation workflow would be employed.

In Vitro Assays

-

Radioligand Binding Assays: To determine the binding affinity of the compound for a panel of receptors and transporters (e.g., SERT, NET, DAT, 5-HT receptor subtypes, dopamine receptor subtypes).

-

Methodology: Membranes from cells expressing the target of interest are incubated with a specific radioligand and varying concentrations of the test compound (this compound). The displacement of the radioligand is measured to calculate the inhibition constant (Ki).

-

-

Neurotransmitter Uptake Assays: To measure the functional inhibition of monoamine transporters.

-

Methodology: Synaptosomes or cells expressing SERT, NET, or DAT are incubated with a radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA) and varying concentrations of the test compound. The reduction in neurotransmitter uptake is measured to determine the IC₅₀ value.

-

In Vivo Studies

-

Pharmacokinetic Profiling: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Methodology: The compound is administered to laboratory animals (e.g., rats, mice) via various routes (e.g., intravenous, oral). Blood samples are collected at multiple time points, and the concentration of the compound is measured using techniques like LC-MS/MS to determine parameters such as half-life, bioavailability, and volume of distribution.

-

-

Behavioral Pharmacology: To assess the physiological and behavioral effects of the compound in animal models. This could include models of depression, anxiety, or locomotor activity, depending on the in vitro profile.

Below is a graphical representation of a typical characterization workflow for a novel psychoactive compound.

Potential Signaling Pathways

Given the likelihood of interaction with monoamine transporters, this compound would modulate synaptic neurotransmitter levels, leading to downstream signaling changes. For example, inhibition of the serotonin transporter (SERT) would increase synaptic serotonin concentrations, leading to enhanced activation of various postsynaptic 5-HT receptors.

The diagram below illustrates a generalized signaling pathway for a monoamine transporter inhibitor.

Conclusion

This compound is a structurally simple tertiary phenylpropylamine whose pharmacological profile has not been publicly detailed. Based on robust structure-activity relationship data from its chemical class, it is reasonable to hypothesize that this compound functions as a monoamine transporter inhibitor. Its primary and secondary amine analogs exhibit activities as a monoamine releasing agent and a serotonin-norepinephrine reuptake inhibitor, respectively. Definitive characterization of this compound will require systematic in vitro and in vivo studies to determine its binding affinities, functional potencies, and pharmacokinetic properties. The workflows and conceptual pathways described herein provide a foundational framework for guiding such an investigation.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of N,N-dimethyl-3-phenylpropan-1-amine and Structurally Related Compounds

Disclaimer: Following a comprehensive search of scientific literature, it has been determined that there is a notable absence of publicly available in vivo study protocols specifically for N,N-dimethyl-3-phenylpropan-1-amine (CAS: 1199-99-1). The information that is available often pertains to structurally similar but distinct molecules.

Therefore, this document provides a generalized, yet detailed, set of application notes and protocols that can serve as a foundational template for researchers and drug development professionals initiating in vivo studies on novel phenylpropan-1-amine derivatives. The methodologies outlined below are based on standard practices in preclinical research and can be adapted to investigate the pharmacokinetics, pharmacodynamics, and acute toxicity of this compound or related compounds.

Overview and Rationale

This compound belongs to the class of phenylpropylamines.[1] Compounds within this class have a wide range of biological activities and are often investigated for their potential as therapeutic agents. Preliminary in vivo studies are crucial to understanding the safety profile, tolerability, and pharmacokinetic properties of such new chemical entities. The following protocols describe a typical approach for a preliminary in vivo screening study in a rodent model.

Generalized Protocol: Acute Toxicity and Pharmacokinetic Profiling in Rodents

This protocol is designed as a foundational study to assess the acute toxicity and basic pharmacokinetic parameters of a test compound like this compound.

Objectives

-

To determine the maximum tolerated dose (MTD) following a single administration.

-

To characterize the acute toxicity profile and identify potential target organs of toxicity.

-

To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Materials and Reagents

-

Test Compound: this compound

-

Vehicle (e.g., sterile saline, 5% DMSO in corn oil)

-

Anesthetics (e.g., isoflurane, ketamine/xylazine)

-

Anticoagulant (e.g., K2EDTA)

-

Standard laboratory equipment for dosing and blood collection.

Animal Model

-

Species: Sprague-Dawley rats or C57BL/6 mice.

-

Sex: Both males and females should be used.

-

Age: 8-10 weeks.

-

Health Status: Healthy, specific-pathogen-free animals.

-

Acclimatization: Minimum of 7 days before the experiment.

Experimental Design and Workflow

The study is typically divided into a dose-ranging acute toxicity phase and a pharmacokinetic phase.

Caption: Generalized workflow for in vivo acute toxicity and pharmacokinetic studies.

Detailed Experimental Protocols

Protocol 1: Single-Dose Acute Toxicity Study

-

Animal Grouping: Randomly assign animals to dose groups (e.g., 5 animals/sex/group). Include a vehicle control group and at least three dose levels (low, medium, high).

-

Dose Formulation: Prepare fresh dose formulations on the day of administration. The concentration should be adjusted based on the most recent body weights.

-

Administration: Administer the test compound as a single bolus dose via the intended clinical route (e.g., oral gavage (PO) or intravenous (IV) injection).

-

Clinical Observations:

-

Observe animals continuously for the first 30 minutes post-dose, then at 1, 2, and 4 hours.

-

Thereafter, observe twice daily for 14 days.

-

Record any signs of toxicity, including changes in behavior, appearance, and physiological functions.

-

-

Body Weight: Record body weights prior to dosing and at least weekly thereafter.

-

Terminal Procedures: At the end of the 14-day observation period, euthanize all surviving animals. Conduct a gross necropsy on all animals (including any that die prematurely). Collect major organs for histopathological examination.

Protocol 2: Pharmacokinetic Study

-

Animal Grouping: Assign animals to groups for each route of administration to be tested (e.g., IV and PO). Typically, 3-4 animals per time point are sufficient for composite sampling, or cannulated animals can be used for serial sampling.

-

Dose Administration: Administer a single, non-toxic dose of the test compound.

-

Blood Sampling:

-

Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

-

For IV administration, earlier time points are critical. For PO administration, the absorption phase should be well-characterized.

-

Collect blood into tubes containing an anticoagulant (e.g., K2EDTA), and immediately place on ice.

-

-

Plasma Preparation: Centrifuge the blood samples at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated analytical method, such as LC-MS/MS.

-

Data Analysis: Use pharmacokinetic software to calculate key parameters.

Data Presentation

Quantitative data from these studies should be summarized in tables for clarity and ease of comparison.

Table 1: Hypothetical Acute Toxicity Data for this compound

| Dose Group (mg/kg, PO) | Sex | Number of Animals | Mortality | Key Clinical Signs |

| Vehicle Control | M/F | 5/5 | 0/10 | No observable signs |

| 10 | M/F | 5/5 | 0/10 | No observable signs |

| 100 | M/F | 5/5 | 0/10 | Mild sedation at 1-2h |

| 1000 | M/F | 5/5 | 2/10 | Severe sedation, ataxia |

Table 2: Hypothetical Pharmacokinetic Parameters of a Related Compound

Based on a study of the related aminoalkylated diarylpropanes, NP085 and NP102, in C57BL/6 mice, the following parameters were reported after oral administration.[2]

| Compound | Dose (mg/kg, PO) | Cmax (µM) | Tmax (h) | T½ (h) | Bioavailability (%) |

| NP085 | 15 | 0.2 ± 0.4 | - | 6.1 | 8 |

| NP102 | 15 | 0.7 ± 0.3 | - | 6.1 | 22 |

Potential Signaling Pathways and Mechanisms of Action

While the specific targets of this compound are not well-documented, related compounds often interact with neurotransmitter systems. For example, N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine is known to be a selective serotonin reuptake inhibitor (SSRI).[2] This action increases the concentration of serotonin in the synaptic cleft, leading to enhanced serotonergic neurotransmission.[2]

Caption: Putative mechanism of action for an SSRI-like phenylpropan-1-amine derivative.

Conclusion

While specific in vivo data for this compound is lacking, the generalized protocols and conceptual frameworks provided here offer a robust starting point for its preclinical evaluation. Researchers should adapt these protocols based on the specific scientific questions, the physicochemical properties of the compound, and any available in vitro data. Adherence to ethical guidelines and regulatory requirements for animal research is paramount in all in vivo studies.

References

Application Notes and Protocols for the Analytical Detection of N,N-dimethyl-3-phenylpropan-1-amine

These application notes provide a comprehensive overview of analytical methods for the detection and quantification of N,N-dimethyl-3-phenylpropan-1-amine. The protocols are intended for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

This compound is a tertiary amine that can be present as an impurity in pharmaceutical manufacturing processes. Its detection and quantification are crucial for ensuring the safety and efficacy of drug products. This document outlines detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

While specific validated methods for this particular analyte are not widely published, the following protocols are based on established analytical methodologies for structurally similar compounds, such as tertiary amines and phenylalkylamines. These methods serve as a robust starting point for method development and validation.

Analytical Methods

Two primary analytical techniques are detailed for the determination of this compound:

-